N-Desmethyl atracurium besylate
Description
Properties
CAS No. |
2024603-92-5 |
|---|---|
Molecular Formula |
C58H74N2O15S |
Molecular Weight |
1071.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C52H69N2O12.C6H6O3S/c1-54(23-19-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-10-11-25-65-51(55)18-22-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;7-10(8,9)6-4-2-1-3-5-6/h13-16,29-34,41-42H,10-12,17-28H2,1-9H3;1-5H,(H,7,8,9)/q+1;/p-1/t41-,42-,54+;/m1./s1 |
InChI Key |
GDZISNMJFAJFMR-BEQCQUFHSA-M |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Mechanistic Pathways of Formation and Chemical Synthesis
Biotransformation Pathways of Atracurium (B1203153) Leading to N-Desmethylated Species
The in vivo degradation of atracurium is a well-documented process that does not rely on liver or kidney function, a feature that distinguishes it clinically. wikipedia.orgdrugbank.com This degradation occurs primarily through two independent pathways: Hofmann elimination and ester hydrolysis. nih.govnih.gov While N-Desmethyl atracurium is a known impurity, its specific formation through these major biotransformation routes of atracurium is not extensively detailed in scientific literature. The primary metabolites of atracurium are laudanosine (B1674548) and a monoquaternary acrylate (B77674). oatext.comnih.gov The formation of an N-desmethyl species would involve the removal of a methyl group from one of the quaternary nitrogen atoms, a process that is not described as a primary metabolic step for atracurium.
Hofmann elimination is a non-enzymatic chemical process that occurs spontaneously at physiological pH and temperature. wikipedia.orgsynzeal.com This reaction is central to the clearance of atracurium and involves the degradation of the quaternary ammonium (B1175870) structure. wikipedia.org The process is essentially a retro-Michael addition. wikipedia.org Hofmann elimination accounts for a significant portion—approximately 45%—of atracurium's metabolism. nih.gov This degradation pathway is dependent on pH and temperature; it is slowed by conditions such as acidosis and hypothermia. nih.gov The breakdown of one atracurium molecule via this pathway leads to the formation of laudanosine and a quaternary monoacrylate. researchgate.net This cascade of degradation products underscores the organ-independent clearance of the parent drug.
Chemical Synthesis Strategies for N-Desmethyl Atracurium Besylate
The synthesis of this compound is primarily driven by its importance as a reference standard for impurity profiling in the manufacturing of Atracurium besylate.
This compound is a known impurity of atracurium and its presence and quantity are critical quality attributes of the pharmaceutical product. clearsynth.compharmaffiliates.com As such, the availability of highly characterized reference standards of this compound is essential for the development and validation of analytical methods. synzeal.comclearsynth.com These methods, often employing high-performance liquid chromatography (HPLC), are used to ensure the purity and safety of the final drug product by detecting and quantifying any impurities. nih.govnih.gov
Companies specializing in pharmaceutical reference standards perform custom synthesis to produce compounds like this compound. synzeal.comclearsynth.com This allows for accurate analytical method development, validation, and routine quality control during the production of atracurium. clearsynth.com
Table 1: Analytical Applications of this compound
| Application Area | Purpose |
|---|---|
| Analytical Method Development | To establish specific and sensitive methods for detecting and separating the impurity from the active pharmaceutical ingredient (API). |
| Method Validation (AMV) | To confirm that the analytical procedure is suitable for its intended purpose, ensuring accuracy, precision, and linearity. synzeal.com |
| Quality Control (QC) | For routine testing of batches of atracurium to ensure they meet the purity specifications defined by pharmacopoeias. synzeal.comclearsynth.com |
| Impurity Profiling | To identify and characterize the impurities present in the drug substance and drug product. oatext.comnih.gov |
Atracurium is a complex molecule characterized by significant stereochemical diversity. It possesses four stereocenters, which, due to molecular symmetry, results in a mixture of ten distinct stereoisomers. nih.govnih.gov These isomers are typically grouped into three geometric configurations: cis-cis, cis-trans, and trans-trans, which are present in manufactured atracurium in approximate ratios of 58%, 36%, and 6%, respectively. wikipedia.orgnih.gov
The synthesis of this compound must account for this inherent stereoisomerism. The specific stereochemical configuration can influence the compound's properties, making stereochemical control and characterization a critical aspect of its synthesis. The goal is to produce a reference standard with a well-defined stereoisomeric profile.
Advanced chromatographic techniques, such as HPLC with chiral stationary phases (CSPs), are indispensable for the separation and characterization of these isomers. researchhub.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are also vital for elucidating the precise structure and stereochemistry of the synthesized compound. nih.gov
Table 2: Stereoisomers of Atracurium
| Isomer Group | Approximate Percentage in Mixture | Number of Stereoisomers |
|---|---|---|
| cis-cis | 58% | 3 (one enantiomeric pair and one meso form) |
| cis-trans | 36% | 4 (two enantiomeric pairs) |
| trans-trans | 6% | 3 (one enantiomeric pair and one meso form) |
Advanced Analytical Methodologies for Identification and Quantification
Chromatographic Techniques Development for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of N-Desmethyl atracurium (B1203153) besylate. The development of robust chromatographic methods ensures that this specific compound can be resolved from a complex mixture of structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of atracurium besylate and its related substances, including N-Desmethyl atracurium besylate. Method optimization is critical to achieve the necessary resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing C18 (octadecylsilica) columns. nih.govdavidpublisher.com
The optimization process involves a systematic investigation of several parameters:
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govdavidpublisher.com The ratio of these components is adjusted to control the retention time and resolution of the analytes. The retention of atracurium and its derivatives is influenced by both hydrophobic and silanophilic interactions with the stationary phase. nih.gov
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is a critical factor. For instance, adjusting the pH of a potassium dihydrogen phosphate buffer to 3.1 with orthophosphoric acid has been shown to be effective for separating atracurium from its primary degradant, laudanosine (B1674548). davidpublisher.com
Flow Rate and Detection: A typical flow rate is 1.0 mL/min, with UV detection commonly set at 280 nm, a wavelength where the isoquinoline (B145761) chromophores of the molecule absorb strongly. davidpublisher.com
Studies have focused on developing stability-indicating HPLC methods that can separate the active pharmaceutical ingredient from its degradation products formed under various stress conditions, such as hydrolysis and temperature changes. davidpublisher.com
Table 1: Optimized HPLC Conditions for Atracurium Besylate and Related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (150 mm × 4.5 mm, 5 µm) davidpublisher.com | Octadecylsilica nih.gov |
| Mobile Phase | 0.075 M Potassium dihydrogen phosphate: methanol: acetonitrile (50:30:20, v/v) davidpublisher.com | Acetonitrile-phosphate buffer nih.gov |
| pH | 3.1 ± 0.2 (adjusted with o-phosphoric acid) davidpublisher.com | Varied to study influence on retention nih.gov |
| Flow Rate | 1.0 mL/min davidpublisher.com | Not specified |
| Detector | UV at 280 nm davidpublisher.com | UV Spectrophotometry nih.gov |
| Analyte Retention | Laudanosine: ~2.3 min, Atracurium: ~19.3 min davidpublisher.com | Not specified |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times without compromising resolution. This is achieved by using columns packed with sub-2µm particles. The smaller particle size leads to higher chromatographic efficiency. hplc.eu For high-throughput screening and impurity profiling of compounds like this compound, UHPLC is particularly advantageous. researchgate.netmolnar-institute.com
Key features of UHPLC methods include:
Reduced Analysis Time: A separation that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes with UHPLC. hplc.eu
Higher Efficiency and Resolution: The use of shorter columns (e.g., 50 mm) packed with smaller particles (e.g., <2 µm) provides higher plate numbers, leading to sharper peaks and better separation of closely related impurities. hplc.euresearchgate.net
System Requirements: UHPLC operates at much higher pressures than HPLC, requiring specialized pumps and instrumentation capable of handling these conditions. hplc.eu
UHPLC has been successfully applied to determine impurities and degradants of atracurium besylate, demonstrating its power in pharmaceutical quality control. researchgate.netmolnar-institute.com
Table 2: Comparison of Typical HPLC and UHPLC Parameters for Analysis
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm hplc.eu |
| Column Dimensions | 150-250 mm x 4.6 mm davidpublisher.com | 50-100 mm x 2.1 mm researchgate.net |
| Flow Rate | ~1.0 mL/min davidpublisher.com | 0.4 - 1.0 mL/min hplc.eu |
| Pressure | < 400 bar | 600 - 1200 bar hplc.eu |
| Analysis Time | 15 - 30 min | 1 - 5 min hplc.eu |
While liquid chromatography is the primary method for analyzing large, non-volatile molecules like this compound, Gas Chromatography (GC) has a specific role in impurity profiling. Its application is generally restricted to thermally stable and volatile compounds. semanticscholar.org In the context of atracurium besylate analysis, GC is not used for the parent molecule or its main degradation products but is essential for quantifying volatile impurities, particularly residual solvents from the manufacturing process. molnar-institute.comuspnf.com
The United States Pharmacopeia (USP) monograph for Atracurium Besylate specifies a GC method for the determination of toluene. uspnf.com
Table 3: GC System Parameters for Analysis of Volatile Impurities (e.g., Toluene) uspnf.com
| Parameter | Specification |
|---|---|
| Detector | Flame-Ionization Detector (FID) |
| Column | 0.53-mm × 30-m fused silica (B1680970) analytical column coated with G27 stationary phase |
| Carrier Gas | Helium |
| Temperatures | Injector: 70°C, Detector: 260°C |
| Temperature Program | Held at 70°C for 2 min, then ramped at 8°C/min to 120°C, then ramped at 35°C/min to 260°C, held for 16 min |
Mass Spectrometry Applications for Structural Elucidation and Impurity Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its impurities. It offers high sensitivity and specificity, providing information about the molecular weight and structure of analytes. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in identifying unknown impurities like this compound. nih.gov By comparing the experimentally measured accurate mass to the theoretical mass calculated from a proposed chemical formula, analysts can confirm the identity of a compound with a high degree of confidence. nih.gov
For example, the molecular formula of the N-Desmethyl atracurium cation can be proposed, and its theoretical exact mass can be calculated and then compared with the mass measured by an HRMS instrument.
Table 4: Accurate Mass Determination of Atracurium-Related Compounds using HRMS
| Compound | Molecular Formula (Cation) | Theoretical Exact Mass (m/z) |
|---|---|---|
| Atracurium | C₅₃H₇₂N₂O₁₂²⁺ | 562.2543 (M²⁺/2) |
| N-Desmethyl atracurium | C₅₂H₆₉N₂O₁₂⁺ | 914.11 (M⁺) fda.gov |
| Laudanosine | C₂₁H₂₈NO₄⁺ | 358.2013 (M⁺) |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. semanticscholar.org The fragmentation pattern is unique to the structure of the precursor ion and serves as a molecular fingerprint. nih.gov
This technique is crucial for:
Structural Elucidation: By analyzing the fragmentation pathways, chemists can piece together the structure of an unknown impurity. For N-Desmethyl atracurium, the fragmentation pattern would be expected to be similar to that of atracurium, but with characteristic mass shifts corresponding to the absence of a methyl group.
Metabolite Identification: MS/MS is used to identify metabolites in biological matrices. The degradation of atracurium involves processes like Hofmann elimination and ester hydrolysis, leading to products such as laudanosine and a quaternary monoacrylate. oup.comresearchgate.netoatext.com MS/MS can confirm the presence of these known products and identify novel metabolites by analyzing their specific fragmentation patterns. nih.gov
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex mixtures followed by the structural identification of each component, making it the definitive technique for impurity and metabolite profiling. nih.gov
Table 5: Postulated Key MS/MS Fragment Ions for Structural Identification
| Precursor Ion (Compound) | Precursor m/z | Key Fragment Ions (m/z) | Structural Information |
|---|---|---|---|
| Atracurium (M²⁺/2) | 562.3 | 358.2, 570.3 | Cleavage to form Laudanosine and Quaternary monoacrylate fragments |
| Laudanosine | 358.2 | 206.1, 191.1 | Fragments corresponding to the isoquinoline ring system |
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying this compound. These techniques provide critical information based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous confirmation of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity and stereochemistry.
While specific NMR data for this compound is not extensively published in readily available literature, the structural elucidation would follow established principles. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dimethoxy-substituted benzyl (B1604629) and besylate groups, the protons of the isoquinoline core, and the aliphatic protons of the pentamethylene and propanoyl chains. The absence of the N-methyl signal, which would be present in the parent compound atracurium, and the appearance of a signal corresponding to the N-H proton would be a key indicator of desmethylation.
Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the complete structural assignment of this compound.
UV-Visible Spectrophotometry for Detection and Quantification Method Development
UV-Visible spectrophotometry is a widely used technique for the detection and quantification of chromophoric compounds like this compound. The presence of aromatic rings in its structure results in significant absorption of ultraviolet radiation.
The development of a UV-Visible spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax). For atracurium besylate and its related compounds, this is typically observed around 280 nm. davidpublisher.comresearchgate.net This wavelength is then utilized for quantitative analysis due to its high sensitivity and minimal interference. davidpublisher.com The method can be applied to determine the concentration of this compound in various samples by measuring its absorbance and relating it to a standard calibration curve.
Ion-pair extraction spectrophotometry is another approach that has been successfully applied to the determination of atracurium besylate and could be adapted for this compound. This method involves the formation of a colored ion-pair complex between the positively charged quaternary ammonium (B1175870) group of the analyte and an anionic dye. The resulting complex can be extracted into an organic solvent and its absorbance measured in the visible region, offering enhanced selectivity.
Analytical Method Validation for this compound Analysis
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation process for this compound analysis encompasses several key parameters as outlined by regulatory guidelines.
Specificity and Selectivity Evaluations Against Related Compounds
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the method must be able to distinguish it from the parent drug, atracurium besylate, and other related impurities like laudanosine. davidpublisher.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving high specificity. davidpublisher.comuspnf.com By optimizing the stationary phase, mobile phase composition, and gradient elution, a chromatographic separation can be developed where this compound is resolved from atracurium besylate and other potential impurities, each exhibiting a distinct retention time. davidpublisher.comresearchgate.net The use of a diode array detector (DAD) can further enhance selectivity by providing spectral information for each separated peak, confirming its identity.
Precision, Accuracy, and Linearity Studies
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, precision would be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). npra.gov.my
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. For this compound, accuracy studies would involve adding known quantities of the compound to a placebo or a sample matrix and calculating the percentage recovery. researchgate.net
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. npra.gov.mynih.gov To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value close to 1 indicates a strong linear relationship. nih.gov
The following table summarizes typical acceptance criteria for these validation parameters:
| Parameter | Acceptance Criteria |
| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Linearity (r²) | ≥ 0.999 |
Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.
Limit of Detection (LOD) and Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
These limits are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method. The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve. nih.gov For instance, the LOD can be calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while the LOQ is often calculated as 10 times the standard deviation of the blank response divided by the slope. nih.gov
For trace analysis of this compound, highly sensitive analytical techniques such as HPLC with mass spectrometry (LC-MS) might be employed to achieve lower LOD and LOQ values. researchgate.net
The table below illustrates hypothetical LOD and LOQ values for this compound using a validated HPLC method.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Note: These values are for illustrative purposes and the actual LOD and LOQ would need to be experimentally determined for a specific analytical method.
Chemical Stability and Degradation Kinetics Studies
Investigation of pH-Dependent Chemical Stability
The chemical stability of atracurium (B1203153) and its metabolites is highly dependent on pH. The two main degradation pathways, Hofmann elimination and ester hydrolysis, are affected in opposite ways by changes in pH.
Hofmann Elimination : This non-enzymatic chemical process is accelerated in alkaline conditions (higher pH) and slowed by acidosis (lower pH). nih.govld99.com
Ester Hydrolysis : Conversely, the rate of ester hydrolysis, catalyzed by non-specific esterases, is enhanced by a drop in pH (acidosis). nih.govld99.com
Below is a data table illustrating the impact of pH on the degradation of atracurium besylate.
| pH | Predominant Pathway | Effect on Degradation Rate |
| Low (Acidosis) | Ester Hydrolysis | Accelerated Hydrolysis, Slowed Hofmann Elimination nih.govld99.com |
| Normal (Physiological) | Both | Balance of Hofmann Elimination and Ester Hydrolysis pfizer.com |
| High (Alkalosis) | Hofmann Elimination | Accelerated Hofmann Elimination, Slowed Hydrolysis ld99.com |
Examination of Temperature-Dependent Degradation Rates
Temperature is another critical factor governing the degradation rate, primarily through its effect on the Hofmann elimination pathway.
Hofmann elimination is significantly temperature-dependent; an increase in temperature accelerates the degradation, while hypothermia slows it down. nih.govresearchgate.net For instance, atracurium besylate injection is refrigerated (2°C to 8°C) to maintain potency, as it loses approximately 6% of its potency per year under these conditions. pfizer.com However, at room temperature (25°C), the rate of potency loss increases to about 5% per month. pfizer.com Studies on the related compound cisatracurium (B1209417) besylate also show substantial drug loss in admixtures at 23°C compared to storage at 4°C. nih.gov This temperature sensitivity is clinically relevant, as patients with hyperthermia may clear the drug faster, requiring adjusted administration rates. researchgate.net
The following table summarizes the influence of temperature on atracurium besylate stability.
| Temperature | Effect on Hofmann Elimination | Stability Impact |
| Refrigerated (2-8°C) | Slowed | High stability, ~6% potency loss per year pfizer.com |
| Room Temperature (25°C) | Increased | Lower stability, ~5% potency loss per month pfizer.com |
| Hyperthermia (>37°C) | Accelerated | Rapid degradation and clearance nih.govresearchgate.net |
| Hypothermia (<37°C) | Slowed | Slower degradation and clearance nih.gov |
Characterization of Non-Enzymatic Degradation Mechanisms
Non-enzymatic degradation, occurring spontaneously at physiological pH and temperature, is a cornerstone of atracurium's metabolism. medicines.org.uk This process is primarily composed of Hofmann elimination.
Hofmann elimination is a chemical reaction that breaks down the complex atracurium molecule without the need for enzymes. youtube.com This pathway accounts for a significant portion (around 45%) of atracurium's metabolism. nih.gov The primary and major breakdown products of this process are laudanosine (B1674548) and a monoquaternary acrylate (B77674). medicines.org.ukresearchgate.net Laudanosine is a tertiary amino alkaloid, and while it is a major metabolite, it possesses no neuromuscular blocking activity itself. medicines.org.uknih.gov
The second major degradation pathway is ester hydrolysis, which is catalyzed by non-specific esterases present in the plasma. medicines.org.uk These enzymes are distinct from pseudocholinesterase. nih.gov This pathway involves the cleavage of the ester bonds within the atracurium molecule.
The major degradation products from both pathways are summarized below.
| Degradation Pathway | Key Products |
| Hofmann Elimination | Laudanosine, Monoquaternary Acrylate medicines.org.ukresearchgate.net |
| Ester Hydrolysis | Monoquaternary Alcohol, Monoquaternary Acid medicines.org.ukresearchgate.net |
Studies on Enzymatic Hydrolysis Pathways in vitro
The addition of an esterase inhibitor, such as diisopropylfluorophosphate, to in vitro plasma preparations slows the degradation of atracurium and the formation of its metabolites. researchgate.net Research using purified carboxylesterase in buffer solutions has demonstrated that while ester hydrolysis is a key part of the degradation cascade, it is not the rate-limiting step; Hofmann elimination is. researchgate.netoup.com The primary role of ester hydrolysis appears to be the breakdown of the monoquaternary acrylate (a product of Hofmann elimination) into the monoquaternary alcohol. researchgate.net Therefore, while enzymatic hydrolysis is a major metabolic pathway, Hofmann elimination acts as the initial and determining step in the drug's clearance. researchgate.net
Q & A
Q. What experimental methodologies are recommended for assessing the stability of N-desmethyl atracurium besylate in freeze-dried formulations?
Stability studies should incorporate freeze-drying techniques with stabilizing agents like polyvinylpyrrolidone (PVP) and pH adjustment using acids. Accelerated degradation studies under varying temperatures and humidity can assess physicochemical stability, while HPLC or mass spectrometry monitors degradation products. Parallel-line analysis of fluorometric data ensures no interference from impurities during stability testing .
Q. How can researchers validate the purity of this compound in synthetic batches?
Use infrared spectrophotometry (e.g., potassium bromide disk method) to confirm structural integrity by comparing absorption spectra with reference standards. Heavy metal testing (Method 2, USP guidelines) ensures compliance with purity thresholds (<20 ppm lead). Chromatographic methods (HPLC/UPLC) with isomer-specific columns resolve and quantify stereoisomers, given the compound’s ten possible configurations .
Q. What are the critical considerations for designing in vitro assays to evaluate histamine release potential?
Fluorometric assays with histamine-spiked samples (0–50 ng/mL) in the presence of atracurium derivatives can quantify baseline fluorescence interference. Parallel-line analysis validates assay linearity, and background subtraction at 0.0 ng/mL histamine controls for compound-specific fluorescence. Dose-response curves should account for interpatient variability in mast cell sensitivity .
Advanced Research Questions
Q. How do pharmacokinetic variabilities in this compound impact dosing protocols for long-term ICU use?
Nonlinear mixed-effects modeling (NONMEM) can analyze infusion rate variability (4.5–29.5 mcg/kg/min) and time-dependent changes in clearance. Spontaneous recovery metrics (train-of-four ratio >75% within 32–108 minutes post-infusion) should guide reversal agent timing. Monitor laudanosine accumulation in renal-impaired patients, as Hofmann elimination may be insufficient .
Q. What experimental strategies resolve contradictions in histamine release data across preclinical and clinical studies?
Conduct cutaneous vs. systemic histamine release assays to differentiate localized vs. systemic responses. In vitro models using human mast cells or basophils pretreated with IgE sensitization can mimic hypersensitivity. Dose-escalation studies in animal models (e.g., guinea pigs) should correlate flushing incidence (1–29.2% in humans) with plasma histamine levels .
Q. How do stereoisomeric configurations of this compound influence neuromuscular blocking potency?
Chiral chromatography isolates predominant isomers (3:1 ratio of quaternary nitrogen configurations). In vivo potency comparisons using twitch tension assays (e.g., rat phrenic nerve-hemidiaphragm) quantify ED₅₀ differences. Molecular docking studies predict isomer-specific binding affinities to nicotinic acetylcholine receptors .
Q. What methodological precautions are essential when formulating this compound with buffering agents?
Avoid alkaline solutions (e.g., barbiturates) to prevent pH-driven hydrolysis or precipitation. Compatibility testing in lactated Ringer’s vs. 0.9% NaCl shows faster degradation in lactate-containing buffers. Use isotonic diluents (5% dextrose) for infusion stability, with admixtures discarded after 24 hours to prevent contamination .
Methodological Challenges and Best Practices
- Data Contradiction Analysis : For conflicting histamine release data, apply Bland-Altman plots to assess assay variability and meta-regression to adjust for dosing heterogeneity .
- Experimental Controls : Include benzyl alcohol-free formulations in cytotoxicity assays to isolate compound-specific effects from preservative toxicity .
- Statistical Rigor : Use mixed-effects models for ICU infusion studies to account for interpatient variability and censored data from early extubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
